Bienvenue dans la boutique en ligne BenchChem!

Angiotensin II, ala(8)-

Vascular pharmacology Receptor agonism/antagonism Smooth muscle bioassay

Angiotensin II, ala(8)- (8-Ala-angiotensin II; H-DRVYIHPA-OH; CAS 18197-01-8; molecular weight 970.1 g/mol, formula C₄₄H₆₇N₁₃O₁₂) is a synthetic octapeptide analog of the endogenous vasopressor hormone angiotensin II in which the C-terminal phenylalanine (position is replaced by L-alanine. This single-residue substitution converts the peptide from a full agonist into a specific competitive antagonist of angiotensin II at vascular smooth muscle receptors, while eliminating intrinsic myotropic activity.

Molecular Formula C44H67N13O12
Molecular Weight 970.1 g/mol
CAS No. 18197-01-8
Cat. No. B095854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAngiotensin II, ala(8)-
CAS18197-01-8
Synonyms8-Ala-angiotensin II
8-alanine-angiotensin II
angiotensin II, Ala(8)-
angiotensin II, alanine(8)-
Molecular FormulaC44H67N13O12
Molecular Weight970.1 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(C)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N
InChIInChI=1S/C44H67N13O12/c1-6-23(4)35(41(66)54-31(18-26-20-48-21-50-26)42(67)57-16-8-10-32(57)39(64)51-24(5)43(68)69)56-38(63)30(17-25-11-13-27(58)14-12-25)53-40(65)34(22(2)3)55-37(62)29(9-7-15-49-44(46)47)52-36(61)28(45)19-33(59)60/h11-14,20-24,28-32,34-35,58H,6-10,15-19,45H2,1-5H3,(H,48,50)(H,51,64)(H,52,61)(H,53,65)(H,54,66)(H,55,62)(H,56,63)(H,59,60)(H,68,69)(H4,46,47,49)/t23-,24-,28-,29-,30-,31-,32-,34-,35-/m0/s1
InChIKeyCUKWUWBLQQDQAC-VEQWQPCFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Angiotensin II, ala(8)- (CAS 18197-01-8): Competitive Angiotensin II Receptor Antagonist with Defined Position-8 Substitution Pharmacology


Angiotensin II, ala(8)- (8-Ala-angiotensin II; H-DRVYIHPA-OH; CAS 18197-01-8; molecular weight 970.1 g/mol, formula C₄₄H₆₇N₁₃O₁₂) is a synthetic octapeptide analog of the endogenous vasopressor hormone angiotensin II in which the C-terminal phenylalanine (position 8) is replaced by L-alanine [1]. This single-residue substitution converts the peptide from a full agonist into a specific competitive antagonist of angiotensin II at vascular smooth muscle receptors, while eliminating intrinsic myotropic activity [2]. First characterized in the early 1970s as one of the founding members of the peptide angiotensin antagonist class, this compound serves as both a pharmacological tool for discriminating angiotensin receptor subtypes and as the critical C-terminal scaffold from which dual-substituted clinical antagonists such as saralasin ([Sar¹,Ala⁸]-Ang II) were later developed [3].

Why Angiotensin II, ala(8)- Cannot Be Substituted by Other Position-8 or Dual-Substituted Angiotensin II Analogs in Receptor Pharmacology Studies


C-terminal substitution of angiotensin II does not produce a uniform pharmacological class; rather, the identity of the residue at position 8 dictates a spectrum spanning full agonism, partial agonism, and pure competitive antagonism with tissue-specific selectivity profiles. Replacing phenylalanine at position 8 with alanine yields a compound devoid of myotropic agonist activity on vascular smooth muscle [1], whereas replacement with isoleucine ([Ile⁸]-Ang II) generates an antagonist approximately 234-fold more potent (pA₂ 9.21 vs. pA₂ 6.84 for the related [Asn¹,Ala⁸]-Ang II) [2][3]. Critically, the 8-Ala modification uniquely excludes the peptide from functioning as an antagonist of adrenal catecholamine release—a property retained by all other aliphatic 8-substituted analogs including 8-Ile, 8-Val, and 8-Leu [4]. Furthermore, the octapeptide 8-Ala scaffold lacks the aldosterone-release inhibitory activity that its heptapeptide counterpart (des-Asp¹-[Ala⁸]-Ang II) possesses [5]. These functional divergences mean that experimental outcomes—and procurement decisions—depend on exact positional identity, not merely membership in the angiotensin analog class.

Angiotensin II, ala(8)- (CAS 18197-01-8): Quantitative Comparator-Based Evidence for Scientific Selection and Procurement Decisions


Intrinsic Myotropic Agonist Activity: [Ala⁸]-Ang II Exhibits Zero Contractile Activity Versus Full Agonism of Native Angiotensin II on Vascular and Intestinal Smooth Muscle

[Ala⁸]-Angiotensin II produces no myotropic contraction whatsoever on rabbit isolated aortic strips or rat ascending colon, even at very high bath concentrations, whereas native angiotensin II is a full agonist producing robust concentration-dependent contraction in the same preparations [1]. This establishes [Ala⁸]-Ang II as a pure competitive antagonist at vascular AT₁ receptors, in contrast to the partial agonist profiles of other position-8 substituted analogs such as [Ile⁸]-Ang II (25% intrinsic activity at adrenal catecholamine release [2]) and [Sar¹,Ala⁸]-Ang II (partial pressor agonist activity in sodium-depleted subjects [3]). The zero-efficacy profile is a direct consequence of the alanine-for-phenylalanine substitution removing the aromatic side chain required for receptor activation [4].

Vascular pharmacology Receptor agonism/antagonism Smooth muscle bioassay

Competitive Antagonist Potency: [Asn¹,Ala⁸]-Ang II Exhibits pA₂ of 6.84 vs. pA₂ of 9.21 for [Ile⁸]-Ang II on Rabbit Aorta, a 234-Fold Potency Differential

The pA₂ of [Asn¹,Ala⁸]-angiotensin II, determined by Schild analysis on rabbit aortic strips against angiotensin II as agonist, is 6.84 ± 0.03 [1]. By comparison, [Ile⁸]-angiotensin II achieves a pA₂ of 9.21 under comparable conditions on the same tissue preparation, representing a 234-fold higher antagonist affinity [2]. The 2.37 log-unit potency gap between these two position-8 substituted analogs demonstrates that antagonist affinity at vascular AT₁ receptors is exquisitely sensitive to the physicochemical properties of the residue at position 8. The pA₂ of 6.84 for the 8-Ala analog corresponds to an apparent antagonist dissociation constant (K_B) of approximately 1.45 × 10⁻⁷ M, placing it in the moderate-affinity range suitable for washable/reversible blockade protocols [1]. Dose-response curves for norepinephrine, serotonin, and histamine were unaffected by [Asn¹,Ala⁸]-Ang II, confirming specificity for angiotensin receptors [1].

Quantitative receptor pharmacology Schild analysis Antagonist potency ranking

Adrenal Catecholamine Release: 8-Ala Peptides Are Uniquely Excluded from the Class of Potent Antagonists—a Selective Lack of Blockade Not Shared by 8-Ile, 8-Val, or 8-Leu Analogs

In isolated retrogradely perfused cat adrenal glands, 8-Ala-substituted angiotensin II analogs exhibit 25% intrinsic activity for catecholamine release relative to native angiotensin II (100%), comparable to 8-Ile (25%) but lower than 8-Val (15%) and 8-Leu (10%) [1]. However, the critical differentiation lies in antagonist function: the study explicitly states that 'only the aliphatic 8-substituted (except the 8-Ala-peptides) proved to be potent blockers of angiotensin-induced catecholamine secretion' [1]. This means that 8-Ile-, 8-Val-, and 8-Leu-angiotensin II all function as effective antagonists of adrenal catecholamine release, whereas 8-Ala-angiotensin II does not. This unique functional exclusion is not attributable to differences in intrinsic efficacy alone—both 8-Ala and 8-Ile show 25% intrinsic activity, yet only 8-Ile blocks agonist-induced secretion [1]. The structural basis involves the methyl side chain of alanine being insufficient to engage the antagonist conformation at the adrenal angiotensin receptor subtype, which differs pharmacologically from the vascular AT₁ receptor [2].

Adrenal medullary pharmacology Catecholamine secretion Tissue-specific antagonism

Vascular Bed Differential Blockade: Octapeptide 8-Ala Analog Shows Lower Kidney-to-Hindlimb Selectivity (ID₅₀ Ratio ~1.5) Compared with Heptapeptide 8-Ala Analog (ID₅₀ Ratio ~3.1)

In anesthetized dogs receiving direct intra-arterial infusions, the octapeptide antagonist [1-D-Asn,8-Ala]-angiotensin II produced 50% inhibition of angiotensin II-induced vasoconstriction at an ID₅₀ of 178.7 ± 2.0 ng/kg/min in the renal vascular bed and 266.7 ± 1.9 ng/kg/min in the hindlimb (femoral) vascular bed, yielding a kidney-to-hindlimb ID₅₀ ratio of approximately 1.49 [1]. By contrast, the corresponding heptapeptide analog [1-des-Asp,8-Ala]-angiotensin II (lacking the N-terminal aspartic acid) displayed substantially greater vascular bed selectivity: renal ID₅₀ = 408.9 ± 1.8 ng/kg/min vs. hindlimb ID₅₀ = 1270 ± 2.8 ng/kg/min, a ratio of approximately 3.11 [1]. The ~2.1-fold greater renal-vs-hindlimb discrimination by the heptapeptide indicates that N-terminal truncation, rather than the 8-Ala substitution alone, drives tissue-selective antagonism. However, the octapeptide 8-Ala scaffold provides a less biased (more uniform) blockade profile across vascular beds compared with the heptapeptide, which is relevant when pan-vascular angiotensin antagonism is the experimental objective [1].

Regional vascular pharmacology Renal hemodynamics Receptor heterogeneity

Adrenal Aldosterone Release: [Ala⁸]-Ang II Exhibits Weak-to-Absent Inhibition, Whereas the Heptapeptide des-Asp¹-[Ala⁸]-Ang II Is a Potent and Selective Aldosterone Blocker

US Patent 3,915,946 explicitly states that the octapeptide [Ala⁸]-angiotensin II (as well as [Ile⁸]-angiotensin II) 'demonstrate this aldosterone inhibitory activity weakly or not at all' when tested in dexamethasone-treated bilaterally nephrectomized dogs [1]. In contrast, the heptapeptide des-Asp¹-[Ala⁸]-angiotensin II (sequence: Arg-Val-Tyr-Ile-His-Pro-Ala) is a potent and specific inhibitor of angiotensin II-stimulated aldosterone release from the adrenal cortex, while 'inhibiting only poorly the other physiological effects of angiotensin II' such as the pressor response [1]. This functional dichotomy—where removal of the N-terminal aspartic acid from the 8-Ala octapeptide scaffold creates a selective aldosterone inhibitor—demonstrates that the octapeptide 8-Ala framework lacks the adrenal zona glomerulosa selectivity required for aldosterone-focused interventions. The data are corroborated by in vitro studies using isolated rat adrenal glomerulosa cells, where octapeptide 8-Ala analogs (Sar¹,Ala⁸ and Asn¹,Ala⁸) block AII and AIII stimulation equally, whereas heptapeptide 8-Ala analogs preferentially inhibit AIII-stimulated aldosterone secretion [2].

Adrenal steroidogenesis Aldosterone regulation Peptide antagonist selectivity

Anti-Plasmodial Activity: [Ala⁸]-Ang II Retains Only 20% Activity vs. 47% for Native Ang II in Plasmodium falciparum Erythrocytic Cycle Assays—a 57% Reduction Identifying Position 8 as Critical for Anti-Malarial Efficacy

In an alanine-scanning mutagenesis study of angiotensin II, [Ala⁸]-Ang II exhibited 20% anti-plasmodial activity in P. falciparum in vitro erythrocytic cycle assays, compared with 47% activity for native angiotensin II [1]. This represents a 57% reduction (27 percentage-point decrease) in biological activity upon alanine substitution at position 8. The residual 20% activity was statistically significantly different from control (p < 0.05), confirming that position 8 contributes substantially but not exclusively to parasite invasion inhibition [1]. Among all Ala-scan analogs tested, [Ala⁵]-Ang II best preserved activity (45% vs. Ang II 47%), while [Ala⁴]-Ang II was inactive (18%, not statistically different from control) [1]. In P. gallinaceum ex vivo assays, [Ala⁸]-Ang II was not statistically different from control, indicating species-specific differences in parasite susceptibility [1]. These data position [Ala⁸]-Ang II as an essential control peptide for mapping the structure-activity determinants of angiotensin II's anti-plasmodial pharmacology.

Anti-malarial peptide research Structure-activity relationship Plasmodium falciparum

Optimal Research and Industrial Application Scenarios for Angiotensin II, ala(8)- Based on Quantitatively Established Differentiation Evidence


Vascular AT₁ Receptor Pharmacology: Pure Competitive Antagonist Tool for Schild Analysis Without Partial Agonist Confounds

[Ala⁸]-Ang II is the angiotensin antagonist of choice for isolated vascular smooth muscle preparations requiring a pure competitive antagonist with zero intrinsic efficacy. The pA₂ of 6.84 ± 0.03 (via [Asn¹,Ala⁸]-Ang II) on rabbit aortic strips provides a quantitative benchmark for Schild regression analysis, while the complete absence of myotropic agonist activity—even at very high concentrations—eliminates the partial agonist confound that complicates interpretation of data from [Sar¹,Ala⁸]-Ang II (saralasin) or [Ile⁸]-Ang II [1][2]. The moderate affinity (K_B ≈ 1.45 × 10⁻⁷ M) enables rapid washout and recovery, making the compound suitable for repeated-measures crossover designs in organ bath pharmacology. Specificity is confirmed by the lack of effect on norepinephrine, serotonin, and histamine dose-response curves [1].

Adrenal vs. Vascular Angiotensin Receptor Discrimination Studies Leveraging the Unique Inability of 8-Ala Peptides to Block Adrenal Catecholamine Release

The pharmacologically unique property of 8-Ala-angiotensin II—retaining partial agonist activity (25% intrinsic activity) at adrenal catecholamine release while being specifically excluded from functioning as an antagonist at this receptor (unlike 8-Ile, 8-Val, and 8-Leu analogs)—makes [Ala⁸]-Ang II an indispensable discrimination tool for distinguishing adrenal medullary angiotensin receptors from vascular AT₁ receptors [3]. In experimental protocols where vascular AT₁ blockade must be achieved without concomitant suppression of adrenal catecholamine secretion, [Ala⁸]-Ang II is uniquely suitable among aliphatic 8-substituted angiotensin antagonists. This tissue-selective pharmacology also supports research into angiotensin receptor subtype heterogeneity across sympathetic neuroeffector systems [4].

Anti-Malarial Structure-Activity Relationship Studies: Position-8 Alanine Control for Pharmacophoric Mapping of Angiotensin II Peptide Scaffolds

In anti-malarial drug discovery programs exploring angiotensin II-derived peptides, [Ala⁸]-Ang II serves as a quantitative negative control for the contribution of the C-terminal phenylalanine residue. Its defined 20% residual anti-plasmodial activity in P. falciparum (vs. 47% for native Ang II) provides a reference point for alanine-scanning structure-activity relationship studies mapping critical pharmacophoric positions along the angiotensin octapeptide sequence [5]. The compound's statistically significant residual activity (p < 0.05 vs. control) also makes it valuable for investigating pressor-activity-independent anti-malarial mechanisms, as position-8 substitution is known to dissociate pressor from anti-parasitic effects [5].

Systemic Hemodynamic Studies Requiring Pan-Vascular Angiotensin Blockade with Minimal Tissue Selectivity Bias

For in vivo cardiovascular research requiring angiotensin II receptor blockade that is relatively uniform across vascular beds, the octapeptide 8-Ala scaffold offers a kidney-to-hindlimb ID₅₀ ratio of approximately 1.5, substantially less biased than the heptapeptide 8-Ala analog (ratio ~3.1) [6]. This balanced tissue distribution makes [Ala⁸]-Ang II and its 1-substituted derivatives preferable to heptapeptide angiotensin antagonists when the experimental objective is systemic rather than organ-specific angiotensin blockade. The well-characterized ID₅₀ values in both renal (178.7 ng/kg/min) and femoral (266.7 ng/kg/min) vascular beds provide quantitative dosing benchmarks for in vivo infusion protocols in large-animal models [6].

Quote Request

Request a Quote for Angiotensin II, ala(8)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.